molecular formula C11H11N3O B13461776 2-phenyl-2H,4H,6H-furo[3,4-c]pyrazol-3-amine CAS No. 894803-56-6

2-phenyl-2H,4H,6H-furo[3,4-c]pyrazol-3-amine

Cat. No.: B13461776
CAS No.: 894803-56-6
M. Wt: 201.22 g/mol
InChI Key: QSUVDOJVTRNLPK-UHFFFAOYSA-N
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Description

2-phenyl-2H,4H,6H-furo[3,4-c]pyrazol-3-amine is a heterocyclic compound that features a fused ring system combining furan and pyrazole moieties

Chemical Reactions Analysis

Types of Reactions

2-phenyl-2H,4H,6H-furo[3,4-c]pyrazol-3-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and conditions. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution reactions can result in various substituted analogs .

Mechanism of Action

The mechanism of action of 2-phenyl-2H,4H,6H-furo[3,4-c]pyrazol-3-amine involves its interaction with molecular targets such as enzymes and receptors. It may inhibit specific enzymes by binding to their active sites, thereby affecting biochemical pathways. The compound’s structure allows it to interact with various molecular targets, leading to diverse biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-phenyl-2H,4H,6H-furo[3,4-c]pyrazol-3-amine is unique due to its specific fused ring system combining furan and pyrazole moieties. This structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .

Properties

CAS No.

894803-56-6

Molecular Formula

C11H11N3O

Molecular Weight

201.22 g/mol

IUPAC Name

2-phenyl-4,6-dihydrofuro[3,4-c]pyrazol-3-amine

InChI

InChI=1S/C11H11N3O/c12-11-9-6-15-7-10(9)13-14(11)8-4-2-1-3-5-8/h1-5H,6-7,12H2

InChI Key

QSUVDOJVTRNLPK-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(N(N=C2CO1)C3=CC=CC=C3)N

Origin of Product

United States

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